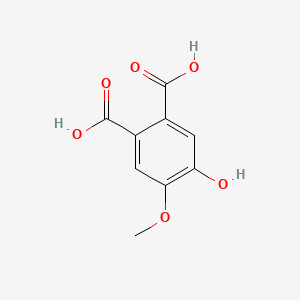
6-Carboxyvanillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Carboxyvanillic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to an aromatic benzene ring. This compound is a derivative of vanillic acid, which is widely recognized for its applications in flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Carboxyvanillic acid can be synthesized through various methods, including the oxidation of vanillin or vanillic acid. One common synthetic route involves the oxidation of vanillin using potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds as follows: [ \text{Vanillin} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation and enzymatic catalysis are employed to convert lignin-derived compounds into this compound. These methods are preferred due to their efficiency and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Carboxyvanillic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Produces higher carboxylic acids.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated derivatives
Applications De Recherche Scientifique
6-Carboxyvanillic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of flavoring agents
Mécanisme D'action
The mechanism of action of 6-Carboxyvanillic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Vanillic Acid: A precursor to 6-Carboxyvanillic acid, known for its flavoring properties.
Protocatechuic Acid: Another carboxylic acid with antioxidant properties.
Gallic Acid: Known for its strong antioxidant activity.
Uniqueness: this compound is unique due to its dual functional groups (carboxyl and hydroxyl) on the aromatic ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
63035-28-9 |
|---|---|
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
4-hydroxy-5-methoxyphthalic acid |
InChI |
InChI=1S/C9H8O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
OFECJXVRRIHUSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


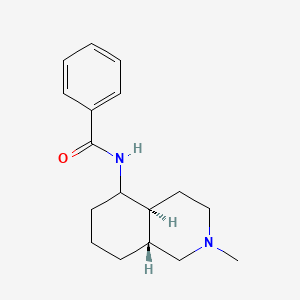
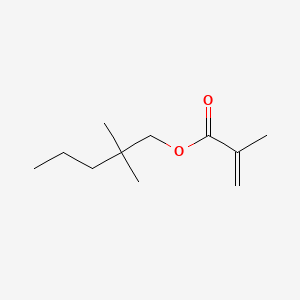
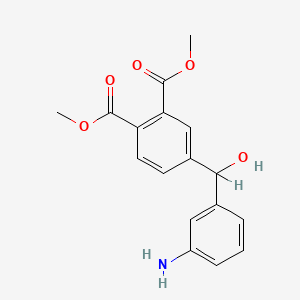
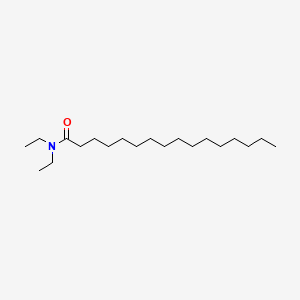

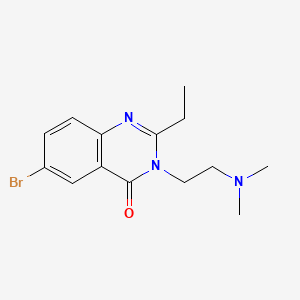
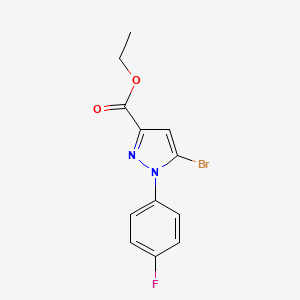
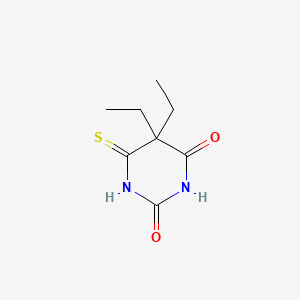
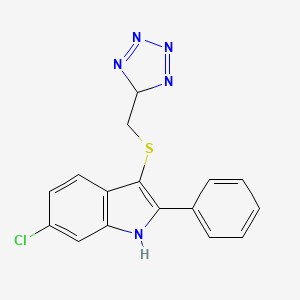
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
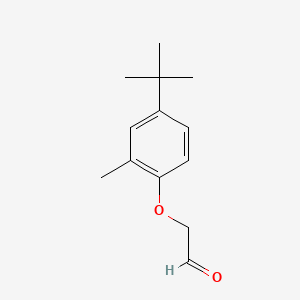

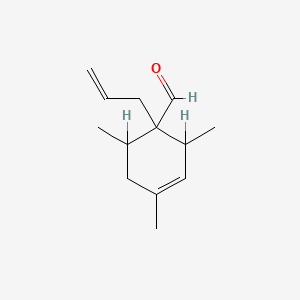
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
